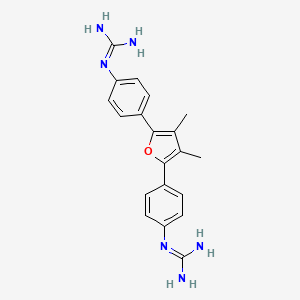
1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine is a heterocyclic compound with the molecular formula C20H22N6O and a molecular weight of 362.43 g/mol . This compound is primarily used in research and development within the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine typically involves the condensation of 3,4-dimethylfuran-2,5-dicarboxaldehyde with 4,1-phenylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are scaled up for industrial applications. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
科学的研究の応用
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biology: Investigated for potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
作用機序
The mechanism of action of 1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
1,1’-((2,5-Dimethyl-1,4-phenylene)bis(thiourea)): Similar in structure but contains thiourea linkages.
1,1’-((3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(thiourea)): Another structurally related compound with thiourea linkages.
Uniqueness
1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine is unique due to its furan-based structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and chemistry .
特性
CAS番号 |
648415-34-3 |
|---|---|
分子式 |
C20H22N6O |
分子量 |
362.4 g/mol |
IUPAC名 |
2-[4-[5-[4-(diaminomethylideneamino)phenyl]-3,4-dimethylfuran-2-yl]phenyl]guanidine |
InChI |
InChI=1S/C20H22N6O/c1-11-12(2)18(14-5-9-16(10-6-14)26-20(23)24)27-17(11)13-3-7-15(8-4-13)25-19(21)22/h3-10H,1-2H3,(H4,21,22,25)(H4,23,24,26) |
InChIキー |
LQBDSNPWGMKRHM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=C1C)C2=CC=C(C=C2)N=C(N)N)C3=CC=C(C=C3)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazolo[5,4-d][1,3]thiazepine](/img/structure/B12904236.png)
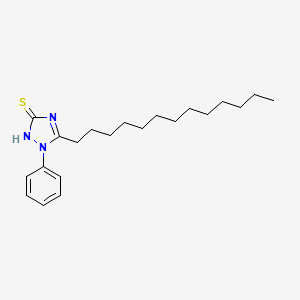
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)


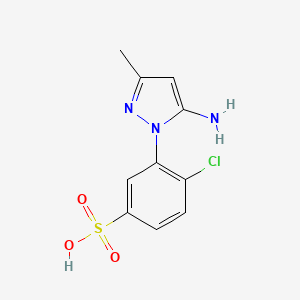
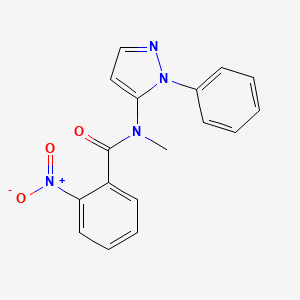
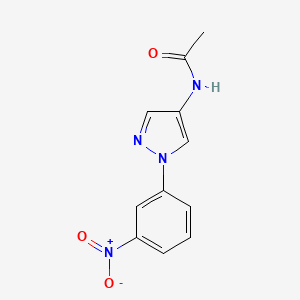
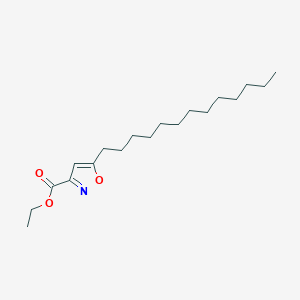
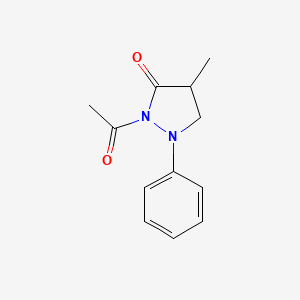
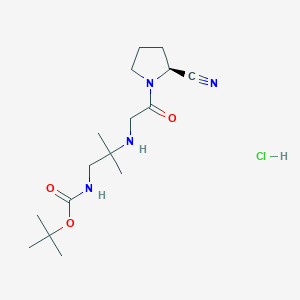
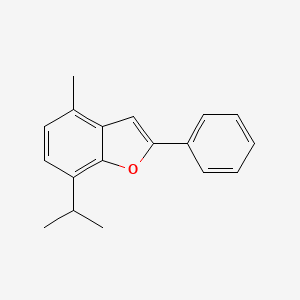
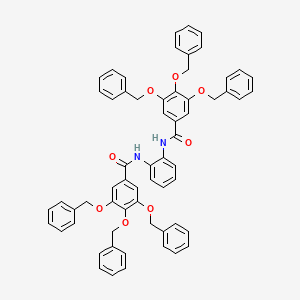
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)
